n-Nonane-d20

Description

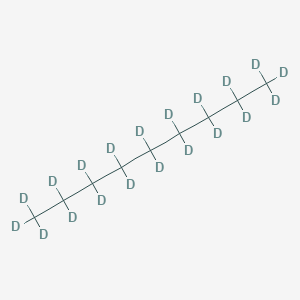

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosadeuteriononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIMMITUMNQMOS-PCLYFWIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583756 | |

| Record name | (~2~H_20_)Nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121578-11-8 | |

| Record name | (~2~H_20_)Nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121578-11-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to n-Nonane-d20: Properties, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Modern Science

In the landscape of contemporary research and pharmaceutical development, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a pivotal tool. This process, known as deuteration, offers a subtle yet powerful modification to molecules, enabling deeper insights into reaction mechanisms, metabolic pathways, and enhancing the analytical precision of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive technical overview of n-Nonane-d20, a perdeuterated straight-chain alkane, focusing on its chemical and physical properties, synthesis, and critical applications for scientists and researchers.

Part 1: Core Chemical and Physical Properties of this compound

This compound is the fully deuterated isotopologue of n-nonane, where all 20 hydrogen atoms have been replaced by deuterium. This isotopic substitution significantly alters its molecular weight while maintaining very similar chemical reactivity to its non-deuterated counterpart.

Structural Information

-

Chemical Formula: C₉D₂₀ or CD₃(CD₂)₇CD₃[1]

-

IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Icosadeuteriononane

The fundamental structure of this compound is a linear chain of nine carbon atoms, saturated with deuterium atoms.

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, with a comparison to its non-deuterated analogue, n-nonane.

| Property | This compound | n-Nonane |

| Molecular Weight | 148.38 g/mol [1][3] | 128.26 g/mol [2] |

| Density | 0.831 g/mL at 25 °C[2] | 0.718 g/mL at 25 °C |

| Boiling Point | 151 °C[2] | 150.8 °C |

| Melting Point | -53 °C[2] | -53.5 °C |

| Refractive Index (n20/D) | 1.401[2] | 1.405 |

| Flash Point | 31 °C (88 °F)[2] | 31 °C (88 °F) |

| Isotopic Purity | Typically ≥98 atom % D[3] | N/A |

| Chemical Purity | Typically ≥98%[1] | N/A |

Part 2: Synthesis of this compound

The synthesis of perdeuterated alkanes like this compound requires specialized methods to achieve high levels of deuterium incorporation. While multiple strategies exist for introducing deuterium into organic molecules, the most common and effective methods for preparing fully deuterated alkanes involve the catalytic reduction of unsaturated precursors or the dehalogenation of perhalogenated alkanes in the presence of a deuterium source.

Conceptual Synthetic Pathways

The synthesis of this compound generally follows one of two primary routes:

-

Reductive Deuteration of an Unsaturated Precursor: This is a highly efficient method that involves the catalytic addition of deuterium gas (D₂) across the double or triple bonds of an unsaturated nine-carbon backbone.

-

Dehalogenation with a Deuterium Donor: This approach utilizes a perhalogenated nonane derivative, which is then reduced using a deuterium source, such as deuterium oxide (D₂O) with a suitable reducing agent.

Caption: Primary synthetic routes to this compound.

Exemplary Experimental Protocol: Catalytic Deuteration of 1-Nonene

This protocol describes a representative procedure for the synthesis of this compound via the catalytic deuteration of 1-nonene. The choice of a heterogeneous catalyst like palladium on carbon (Pd/C) is crucial as it facilitates the efficient addition of deuterium gas across the double bond with high isotopic incorporation and can be easily removed from the reaction mixture by filtration.

Materials:

-

1-Nonene (C₉H₁₈)

-

Palladium on carbon (10% Pd/C)

-

Deuterium gas (D₂)

-

Anhydrous solvent (e.g., ethyl acetate or hexane)

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Schlenk line for inert atmosphere techniques

-

Cannula and syringes

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Step-by-Step Methodology:

-

Catalyst and Reactant Preparation:

-

In a high-pressure reactor vessel, add 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

-

Under an inert atmosphere, add the anhydrous solvent followed by 1-nonene. The use of an anhydrous solvent is critical to prevent H/D exchange with residual water, which would lower the isotopic purity of the final product.

-

-

Deuteration Reaction:

-

Seal the reactor and purge the system multiple times with deuterium gas to remove any residual air and inert gas.

-

Pressurize the reactor with deuterium gas to the desired pressure (e.g., 50-100 psi).

-

Commence vigorous stirring or shaking and heat the reaction mixture if necessary (often, these reactions proceed efficiently at room temperature).

-

Monitor the reaction progress by observing the drop in deuterium gas pressure. The reaction is complete when the pressure stabilizes, indicating the consumption of deuterium has ceased.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

-

Purge the reactor with an inert gas.

-

Dilute the reaction mixture with additional solvent and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the solvent to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Characterization:

-

The resulting colorless liquid is this compound.

-

Confirm the identity and isotopic purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) to observe the molecular ion peak corresponding to the fully deuterated product and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically, ²H NMR) to confirm the absence of proton signals.

-

Part 3: Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development.

Internal Standard in NMR Spectroscopy

One of the primary applications of this compound is as an internal standard for quantitative NMR (qNMR) analysis.[2]

Rationale for Use:

-

Chemical Inertness: As a saturated alkane, this compound is chemically inert and unlikely to react with a wide range of analytes or solvents, ensuring the integrity of the sample.

-

Simplified Spectrum: In ¹H NMR, this compound is "invisible" as it contains no protons. This is highly advantageous as it does not introduce interfering signals in the proton spectrum, which is often the most crowded and informative region for organic molecules.[4][5][6][7]

-

Sharp, Well-Defined Signal in Other Nuclei Spectra (if applicable): While not its primary use, in ²H NMR, it would give a clear signal for instrument calibration or locking.

-

Non-Volatile Nature: Compared to smaller alkanes, its relatively high boiling point reduces the risk of concentration changes due to evaporation during sample preparation and analysis.

Caption: Workflow for using this compound as an internal standard in qNMR.

Solvent in Specialized Spectroscopic Studies

In certain research contexts, a non-polar, non-reactive, and proton-free medium is required. This compound can serve as a solvent for studying non-polar analytes where traditional deuterated solvents like chloroform-d or benzene-d6 might interact with the solute or have overlapping signals in other forms of spectroscopy.

Use in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated compounds are instrumental in studying the metabolic fate of drugs. While this compound itself is not a drug, its properties are relevant to the broader field of using deuterated standards. In DMPK studies, a deuterated version of a drug is often used as an internal standard in mass spectrometry-based bioanalysis. The deuterated standard co-elutes with the non-deuterated drug during chromatography but is distinguishable by its higher mass, allowing for precise and accurate quantification in complex biological matrices like plasma or urine. The principles of using a stable, non-interfering isotopic variant for quantification are directly mirrored in the application of this compound in qNMR.

Conclusion

This compound is more than just a deuterated solvent; it is a high-precision tool for the modern researcher. Its chemical inertness, coupled with its unique spectroscopic properties, makes it an invaluable internal standard for quantitative NMR, enabling accurate and reliable measurements. The synthesis of this compound, while requiring specialized techniques, is achievable through well-established catalytic methods. As the demand for greater accuracy and deeper mechanistic understanding in chemical and pharmaceutical research continues to grow, the role of strategically deuterated compounds like this compound will undoubtedly become even more significant.

References

-

National Center for Biotechnology Information. (n.d.). Nonane. PubChem Compound Database. Retrieved from [Link]

-

SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]

-

Reddit. (2021, January 29). Why does NMR use deuterated solvents? r/OrganicChemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9-thiabicyclo[3.3.1]nonane-2,6-dione. Retrieved from [Link]

-

ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments? Retrieved from [Link]

-

TutorChase. (n.d.). Why is deuterated solvent used in NMR analysis? Retrieved from [Link]

- Vang, Z. P., Hintzsche, S. J., & Clark, J. R. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. Chemistry – A European Journal, 27(39), 9988-10000.

-

ResearchGate. (2024, March 8). Recent Advances in Deuteration Reactions. Retrieved from [Link]

-

National Institutes of Health. (2024, November 18). Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

-

Organic Syntheses. (n.d.). A. - Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Research Applications of n-Nonane-d20

This guide provides a comprehensive overview of n-Nonane-d20 (Perdeuterated n-Nonane), a critical tool in modern analytical research. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the fundamental principles and practical applications of this stable isotope-labeled compound, moving beyond simple protocols to explain the causality behind its efficacy in sophisticated analytical methodologies.

Understanding this compound: Properties and Significance

This compound is a saturated alkane in which all 20 hydrogen atoms have been replaced by their heavy isotope, deuterium.[1] This isotopic substitution is the cornerstone of its utility in research. While its physical properties are nearly identical to its non-deuterated counterpart, n-nonane, its increased mass provides a distinct signature for detection by mass-sensitive instruments.[2]

This colorless liquid is primarily utilized in fields requiring high-precision quantification and structural elucidation, including pharmaceutical research, environmental analysis, and organic synthesis.[3] Its stability and high isotopic purity make it an invaluable resource for ensuring the accuracy and reproducibility of analytical data.[1][3]

| Property | Value | Source(s) |

| Chemical Formula | CD₃(CD₂)₇CD₃ | [1] |

| CAS Number | 121578-11-8 | [1][4] |

| Molecular Weight | 148.38 g/mol | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Physical State | Colorless Liquid | [3][5] |

| Boiling Point | 151 °C | [3] |

| Melting Point | -53 °C | [3] |

| Density | 0.831 g/mL at 25 °C | [3] |

The Gold Standard: this compound as an Internal Standard

The predominant application of this compound is as an internal standard (IS) in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS).[3][6] An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variations that can occur during analysis.[2]

The Superiority of Stable Isotope-Labeled Internal Standards (SIL-IS)

Stable isotope-labeled compounds like this compound are considered the "gold standard" for internal standards in mass spectrometry for several critical reasons:[7]

-

Near-Identical Physicochemical Properties: this compound exhibits the same chromatographic retention time, extraction recovery, and ionization response as native n-nonane.[2] This ensures that any loss of analyte during sample preparation or fluctuation in instrument signal is mirrored by the internal standard.

-

Co-elution without Interference: It co-elutes with the unlabeled analyte in chromatography, providing the most accurate correction for matrix effects at the precise moment the analyte is being measured.[2]

-

Clear Mass Differentiation: Despite its chemical similarity, its significant mass difference (M+20) allows it to be easily distinguished from the unlabeled analyte by the mass spectrometer, preventing signal overlap.

The use of a SIL-IS like this compound dramatically improves the accuracy and precision of quantitative methods. Studies have shown that without an appropriate deuterated internal standard, accuracy can vary by over 60% with relative standard deviations (RSD) exceeding 50% in complex matrices.[7][8] Normalizing with a deuterated standard can bring accuracy within 25% and reduce RSD values to under 20%.[8]

Logical Workflow for Quantitative Analysis

The diagram below illustrates the fundamental principle of using an internal standard to ensure quantitative accuracy by correcting for analytical variability.

Caption: Workflow for quantification using an internal standard.

Core Applications and Methodologies

A. Environmental and Petrochemical Analysis via GC-MS

n-Nonane is a significant component of petroleum products like gasoline and kerosene and can be an environmental contaminant.[9] Therefore, this compound is an ideal internal standard for quantifying hydrocarbons in complex environmental matrices (soil, water) and for quality control in the petrochemical industry.[10][11]

Detailed Experimental Protocol: Quantification of n-Nonane in a Water Sample

-

Preparation of Stock Solutions:

-

Analyte Stock (1000 µg/mL): Accurately weigh 10 mg of n-nonane (unlabeled) into a 10 mL volumetric flask and dilute to volume with methanol.

-

Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of this compound into a 10 mL volumetric flask and dilute to volume with methanol. Ensure the mass is recorded to at least three significant digits to maintain analytical accuracy.[12]

-

-

Preparation of Calibration Curve Standards:

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serially diluting the Analyte Stock.

-

Spike each calibration standard and a blank with a fixed amount of the Internal Standard Stock to achieve a final IS concentration of 20 ng/mL in every vial.

-

-

Sample Preparation:

-

Collect 100 mL of the water sample.

-

Perform a liquid-liquid extraction by adding 10 mL of hexane, shaking vigorously for 2 minutes, and allowing the layers to separate.

-

Carefully collect the hexane (top) layer.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

Add the same fixed amount of Internal Standard Stock (to achieve 20 ng/mL) to the final 1 mL extract.

-

-

GC-MS Analysis:

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms, 30m x 0.25mm x 0.25µm | A common non-polar column suitable for hydrocarbon separation. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |

| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min | Provides good separation of volatile and semi-volatile compounds. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |

| Monitored Ions | e.g., m/z 128 (n-nonane) & m/z 148 (this compound) | Specific ions for the parent analyte and the deuterated standard. |

-

Data Analysis and Quantification:

-

For each calibration standard, calculate the ratio of the peak area of n-nonane to the peak area of this compound.

-

Construct a calibration curve by plotting this area ratio (y-axis) against the known concentration of n-nonane (x-axis).

-

Calculate the area ratio for the unknown sample and use the linear regression equation from the calibration curve to determine its n-nonane concentration.

-

B. Application in NMR Spectroscopy

While less common than its use in MS, this compound has specific applications in Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Non-polar Deuterated Solvent: For NMR analysis of highly non-polar samples that are insoluble in common deuterated solvents like chloroform-d (CDCl₃) or benzene-d₆, this compound can serve as an effective solvent.[3] Its key advantage is that it produces no interfering signals in the ¹H NMR spectrum, allowing for clear observation of the analyte's proton signals.[15]

-

Quantitative NMR (qNMR): It can be used as an internal standard for qNMR. A precisely weighed amount is added to the sample, and the integral of a known analyte peak is compared to the integral of the residual proton signal in the this compound (if any, based on isotopic purity) to determine the absolute quantity of the analyte.

-

Elucidation of Reaction Mechanisms: In physical organic chemistry, deuterated compounds are used to study kinetic isotope effects, providing insight into reaction mechanisms. While this compound is not typically a reactant, its use as a non-reactive solvent ensures the reaction environment does not interfere with mechanistic studies involving other deuterated reagents.

Experimental Workflow: NMR Sample Preparation

The process for using this compound as a solvent is straightforward but requires care to ensure sample purity.

Caption: NMR sample preparation using this compound as a solvent.

Conclusion

This compound is a powerful and versatile tool in the modern research laboratory. Its primary role as a stable isotope-labeled internal standard in mass spectrometry provides unparalleled accuracy and precision for the quantification of hydrocarbons and other non-polar analytes in challenging matrices. Its utility extends to specialized applications in NMR spectroscopy as a non-interfering solvent. The deliberate choice to use this compound is a hallmark of a robust, self-validating analytical system, ensuring that the data generated is both reliable and defensible.

References

-

N-Nonane Applications: From Synthesis to Industrial Processes. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.[Link]

-

n-Nonane | 1X10ML | C9H20 | 682138 | 111-84-2. HPC Standards.[Link]

-

N-Nonane: Your Go-To Solvent for Chromatography and Synthesis. CHEMCAS.[Link]

-

n-Nonane: 111-84-2. Texas Commission on Environmental Quality.[Link]

-

Internal Standards. University of Rochester.[Link]

-

Deuterated internal standards and bioanalysis. AptoChem.[Link]

-

Internal standard. Wikipedia.[Link]

-

Nonane: CAS # 111-84-2 Compound Information and Applications for GC and LC Analysis. Restek.[Link]

-

Mass spectrum of n-nonane. ResearchGate.[Link]

-

Nonane | C9H20 | CID 8141. PubChem, NIH.[Link]

-

Mass spectra of nonanes. NIST Technical Series Publications.[Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.[Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | CAS 121578-11-8 | LGC Standards [lgcstandards.com]

- 5. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Internal standard - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lcms.cz [lcms.cz]

- 9. tceq.texas.gov [tceq.texas.gov]

- 10. nbinno.com [nbinno.com]

- 11. Atom Scientific Ltd | Product | n-Nonane (Glass Distilled) [atomscientific.com]

- 12. chem.tamu.edu [chem.tamu.edu]

- 13. researchgate.net [researchgate.net]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. studymind.co.uk [studymind.co.uk]

Physical characteristics of deuterated n-nonane

An In-Depth Technical Guide to the Physical Characteristics of Deuterated n-Nonane (n-Nonane-d₂₀)

Introduction: Beyond the Standard Alkane

Deuterated n-nonane (Perdeuterononane, n-Nonane-d₂₀) is a saturated aliphatic hydrocarbon in which all 20 hydrogen atoms have been isotopically substituted with deuterium. This seemingly subtle alteration of replacing protium (¹H) with its heavier, stable isotope deuterium (²H or D) imparts significant changes to the molecule's physical properties. These changes make n-nonane-d₂₀ an invaluable tool in diverse scientific fields.

For drug development professionals, deuterated molecules are at the forefront of strategies to enhance pharmacokinetic profiles by leveraging the kinetic isotope effect (KIE).[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow metabolic pathways where C-H bond cleavage is the rate-limiting step, potentially leading to improved drug stability, longer half-life, and reduced toxic metabolite formation.[1][4][5] For researchers in analytical and materials science, n-nonane-d₂₀ serves as a high-purity solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, an internal standard for mass spectrometry (MS), and a probe in neutron scattering experiments.[6][7]

This guide provides a comprehensive examination of the core physical characteristics of n-nonane-d₂₀, detailed protocols for its characterization, and insights into the practical implications of its unique properties.

Core Physical and Spectroscopic Properties

The substitution of hydrogen with deuterium results in a notable increase in molecular weight and density, with more subtle effects on thermodynamic properties like melting and boiling points. Understanding these differences is crucial for predicting the behavior of n-nonane-d₂₀ in experimental settings and for its proper application.

Comparative Data Table

The following table summarizes the key physical properties of n-nonane-d₂₀ in comparison with its non-deuterated (protio) analogue, n-nonane.

| Property | n-Nonane (C₉H₂₀) | n-Nonane-d₂₀ (C₉D₂₀) | Causality of Difference |

| CAS Number | 111-84-2[8][9][10][11][12][13] | 121578-11-8[6] | Isotopic Substitution |

| Molecular Formula | C₉H₂₀[8][9][10][11][12][13] | C₉D₂₀[14] | Isotopic Substitution |

| Molecular Weight | 128.26 g/mol [8][9][11][12][13] | 148.38 g/mol | Increased mass of 20 deuterium atoms vs. 20 protium atoms. |

| Melting Point | -53.5 °C[8][9] | -53 °C[6] | Minimal change; intermolecular forces (van der Waals) are not significantly affected by deuteration. |

| Boiling Point | 150.8 °C[9] | 151 °C[6] | Minimal change; reflects the similarity in intermolecular attractive forces. |

| Density | 0.718 g/mL at 20°C[8][9] | 0.831 g/mL at 25°C[6] | Significant increase due to the higher mass of deuterium packed into a nearly identical molecular volume. |

| Refractive Index (n₂₀/D) | 1.405[9] | 1.401[6] | Slight decrease; related to minor changes in molecular polarizability. |

| Isotopic Purity | N/A | Typically ≥98 atom % D | A measure of the percentage of deuterium at the labeled positions. |

Molecular Structure Visualization

The fundamental structure remains the same, with the only difference being the isotopic composition of the hydrogen atoms.

Caption: Molecular structures of n-nonane and its deuterated analogue.

Isotopic Purity: A Critical Parameter

For any deuterated compound, "purity" encompasses both chemical purity (absence of other chemical species) and isotopic purity. Isotopic purity refers to the percentage of deuterium enrichment at the specified atomic positions.[15] It is crucial to understand that a product with "98 atom % D" does not mean that 98% of the molecules are the fully deuterated C₉D₂₀ species.[15] Rather, it means that for any given hydrogen position, there is a 98% probability of it being occupied by a deuterium atom.[15]

This statistical distribution results in a population of molecules containing a mix of isotopologues (e.g., C₉D₁₉H₁, C₉D₁₈H₂, etc.).[15] For applications requiring precise mass differences, such as in mass spectrometry, characterizing this isotopologue distribution is essential.

Experimental Protocols for Characterization

The trustworthiness of experimental data relies on robust and validated analytical methods. The following protocols outline standard procedures for confirming the identity and purity of n-nonane-d₂₀.

A. Isotopic Purity and Molecular Weight Confirmation via Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the primary technique for verifying the molecular weight and calculating the isotopic purity of deuterated compounds.[7][16] The method allows for the clear separation and quantification of the different isotopologues present in the sample.

Methodology: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of n-nonane-d₂₀ (e.g., 1 µg/mL) in a suitable volatile organic solvent such as methanol or acetonitrile.

-

Rationale: Dilution is necessary to avoid detector saturation and ensure accurate ion counting. The choice of a volatile solvent facilitates efficient ionization.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Set the instrument to operate in positive ion mode. While alkanes do not ionize well with ESI alone, they can be detected as adducts or fragment ions, or a different ionization method like Electron Ionization (EI) can be used.[17][18] For this protocol, we assume an instrument capable of detecting the molecular ion cluster.

-

Set the mass range to scan from m/z 140 to 160 to encompass the entire expected isotopologue distribution around the target mass of C₉D₂₀ (148.38).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the peak corresponding to the fully deuterated molecule (M₀, C₉D₂₀).

-

Identify the peaks for the other isotopologues (M-1, M-2, etc.), which represent molecules containing one, two, or more ¹H atoms instead of ²H.

-

Calculate the relative abundance of each isotopologue from its peak intensity.

-

Determine the isotopic purity by calculating the weighted average of deuterium incorporation across the entire measured distribution.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Analysis of the Development Status and Advantages of Deuterated Drugs [journal11.magtechjournal.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 6. guidechem.com [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nonane - Wikipedia [en.wikipedia.org]

- 10. haltermann-carless.com [haltermann-carless.com]

- 11. Nonane [webbook.nist.gov]

- 12. Nonane [webbook.nist.gov]

- 13. Nonane (CAS 111-84-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. CAS 121578-11-8: nonane-D20 | CymitQuimica [cymitquimica.com]

- 15. isotope.com [isotope.com]

- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to n-Nonane-d20 (CAS 121578-11-8) for Advanced Analytical Applications

Introduction

In the landscape of modern quantitative analysis, achieving precision and accuracy is paramount. This is particularly true in complex matrices encountered in pharmaceutical research, drug development, and environmental testing. n-Nonane-d20 (CAS: 121578-11-8), a deuterated form of n-nonane, has emerged as a critical tool for analytical chemists. Its utility, primarily as an internal standard, allows researchers to navigate the challenges of sample preparation, instrumental variability, and matrix effects.[1][2]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, we will explore the fundamental principles that make deuterated standards indispensable, provide detailed, field-tested protocols for its application, and offer insights into data interpretation and safety. The objective is to equip the reader with not only the "how" but the critical "why" behind the application of this versatile analytical standard.

Part 1: Physicochemical Profile and Isotopic Purity

This compound, with the chemical formula CD₃(CD₂)₇CD₃, is the per-deuterated isotopologue of n-nonane.[3] The substitution of all 20 hydrogen atoms with deuterium imparts a significant mass shift while preserving the fundamental physicochemical properties of the parent molecule. This unique characteristic is the cornerstone of its function in analytical chemistry.

The choice of a non-polar alkane like nonane as the structural backbone makes it an ideal internal standard for the analysis of other non-polar to semi-volatile organic compounds, a common requirement in environmental and metabolomic studies.[4] Its predictable behavior and chemical inertness ensure it does not engage in unintended side reactions with analytes or the sample matrix.

Key Physicochemical Data

A summary of essential properties for this compound is provided below, contrasted with its unlabeled counterpart for reference.

| Property | This compound | n-Nonane (unlabeled) |

| CAS Number | 121578-11-8[3] | 111-84-2[3] |

| Molecular Formula | C₉D₂₀ | C₉H₂₀[5] |

| Molecular Weight | 148.38 g/mol [3] | 128.26 g/mol [6] |

| Boiling Point | 151 °C[7] | 150.8 °C[8] |

| Melting Point | -53 °C[7] | -53 °C[8] |

| Density | 0.831 g/mL at 25 °C[7] | 0.718 g/mL at 20 °C[8] |

| Refractive Index | n20/D 1.401[7] | n20/D 1.405 |

| Isotopic Purity | Typically ≥98 atom % D[3][9] | N/A |

Note: Data is compiled from various supplier and database sources and may show slight variations.

Part 2: The Rationale for Deuterated Internal Standards in GC-MS

The core principle of using an internal standard (IS) is to add a known quantity of a non-native compound to every sample, calibrator, and blank.[10] This compound acts as a reference point to correct for variations that can occur at any stage of the analytical workflow.[11] Deuterated standards are considered the "gold standard" for mass spectrometry-based methods for several key reasons.[12]

Expertise in Action: Why Deuteration Works

-

Co-elution in Chromatography: Because the substitution of hydrogen with deuterium results in a negligible change to the molecule's polarity and volatility, this compound has a retention time that is nearly identical to that of unlabeled n-nonane and other similar analytes in gas chromatography (GC).[12] This co-elution is critical because it ensures that both the analyte and the internal standard experience the same chromatographic conditions and any potential matrix effects at the same point in time.

-

Separation by Mass in Mass Spectrometry: Despite eluting together, the mass spectrometer can easily distinguish between the analyte and the deuterated standard due to the significant mass difference (a shift of +20 for this compound).[7] This allows for independent quantification of each compound without spectral overlap.

-

Correction for Variability: Any loss of sample during extraction, derivatization, or injection will affect both the analyte and the internal standard proportionally.[13] By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively canceled out, leading to highly precise and accurate quantification.[11][14] This is also true for fluctuations in the instrument's detector response.[13]

Conceptual Workflow: Co-elution and Mass Differentiation

The following diagram illustrates the fundamental principle of using a deuterated internal standard in a GC-MS workflow.

Caption: Standard workflow for quantitative analysis using an internal standard.

Part 4: Instrumental Parameters and Data Interpretation

Typical GC-MS Parameters

While optimal parameters are instrument- and application-dependent, the following table provides a robust starting point for the analysis of this compound and similar semi-volatile compounds.

| Parameter | Typical Setting | Rationale |

| GC Column | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms, Rtx-5MS) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for hydrocarbons. |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |

| Inlet Temp | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A starting point to be optimized for separation from other analytes. |

| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert and provides good chromatographic efficiency. |

| MS Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring only specific ions for the analyte and internal standard. |

Mass Spectrum and Data Interpretation

Under standard 70 eV EI conditions, n-nonane (and its deuterated analog) will fragment in a predictable manner. While the molecular ion (M+) peak may be present, the spectrum is often dominated by a series of fragment ions corresponding to the loss of alkyl groups. [15] For this compound (MW 148.38), the key ions to monitor in SIM mode would be chosen to maximize specificity and intensity. While a full scan is needed to confirm the fragmentation pattern, likely high-mass ions would be selected for quantification. For example, one might monitor the molecular ion at m/z 148, and a prominent fragment ion. For unlabeled nonane (MW 128.26), the molecular ion is at m/z 128, with characteristic fragments at m/z 43, 57, 71, etc. [16] Quantification:

The concentration of the analyte is determined by calculating the ratio of its peak area to the peak area of this compound. [11]

-

Response Factor (RF): First, a calibration curve is generated by plotting the Peak Area Ratio against the Analyte Concentration for all calibration standards. [14] * Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS)

-

The instrument software performs a linear regression on this plot. The resulting equation (y = mx + c, where y is the area ratio and x is the concentration) is used to calculate the concentration of the unknown samples based on their measured Peak Area Ratios.

Part 5: Safety and Handling

As a flammable liquid, this compound requires careful handling in a laboratory setting. [8]

-

Handling: Always work in a well-ventilated area or a chemical fume hood. [17]Keep away from heat, sparks, open flames, and other ignition sources. [8]Use spark-proof tools and take precautionary measures against static discharge. [17]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. [3][4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable organic solvents.

Conclusion

This compound is more than just a chemical; it is an enabling tool for generating reliable and reproducible quantitative data. Its properties as a deuterated internal standard—co-elution with chemically similar analytes and clear differentiation by mass—provide a robust solution to the inherent variability of complex analytical workflows. [1][12]By understanding the principles behind its use and implementing validated protocols, researchers in drug development and other scientific fields can significantly enhance the quality and trustworthiness of their results, leading to more confident decision-making in critical research and development phases.

References

[6]Guidechem. (n.d.). 121578-11-8 this compound C9H20, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from guidechem.com. [1]Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055. [2]PubMed. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Retrieved from pubmed.ncbi.nlm.nih.gov. [3]C/D/N Isotopes. (n.d.). This compound. Retrieved from cdnisotopes.com. [11]Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from crawfordscientific.com. [13]Chemistry For Everyone. (2025). What Is An Internal Standard In Gas Chromatography?. Retrieved from YouTube. [12]Wikipedia. (n.d.). Internal standard. Retrieved from en.wikipedia.org. [10]JoVE. (2015). Internal Standards for Quantitative Analysis. Retrieved from jove.com. [18]BenchChem. (2025). Application Note and Protocol: Quantitative Analysis Using a Deuterated Internal Standard Calibration Curve. Retrieved from benchchem.com. [19]Chem Service. (n.d.). SDS US - n-Nonane (d20). Retrieved from chemservice.com. [9]LGC Standards. (n.d.). This compound | CAS 121578-11-8. Retrieved from lgcstandards.com. [20]Alzweiri, M., et al. (2025). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [4]Cambridge Isotope Laboratories, Inc. (n.d.). n-Nonane (D₂₀, 98%). Retrieved from isotope.com. [14]Tůmová, L., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health. [21]C/D/N Isotopes. (n.d.). This compound. Retrieved from cdnisotopes.com. [22]BenchChem. (n.d.). This compound | Deuterated Standard | High Purity. Retrieved from benchchem.com. [23]NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Nonane Applications: From Synthesis to Industrial Processes. Retrieved from inno-pharmchem.com. [8]Fisher Scientific. (2023). SAFETY DATA SHEET - n-Nonane. Retrieved from fishersci.com. [17]Carl ROTH. (n.d.). Safety Data Sheet: n-Nonane. Retrieved from carlroth.com. [24]ChemicalBook. (n.d.). N-NONANE(111-84-2) 1H NMR spectrum. Retrieved from chemicalbook.com. [25]Yost, R. A., & Enke, C. G. (n.d.). The Fragmentation of the Ions of Nonan-4-One: A Study by Triple Quadrupole Mass Spectrometry. DTIC. [26]Sigma-Aldrich. (n.d.). Nonane-d20 D 98atom 121578-11-8. Retrieved from sigmaaldrich.com. [15]ResearchGate. (n.d.). Mass spectrum of n-nonane. Retrieved from researchgate.net. [16]National Institute of Standards and Technology. (n.d.). Nonane - NIST WebBook. Retrieved from webbook.nist.gov. [27]NIST Technical Series Publications. (n.d.). Mass spectra of nonanes. [5]PubChem. (n.d.). Nonane | C9H20 | CID 8141. Retrieved from pubchem.ncbi.nlm.nih.gov. [7]Sigma-Aldrich. (n.d.). Nonane-d20 98 atom % D. Retrieved from sigmaaldrich.com. [28]SlidePlayer. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from slideplayer.com.

Sources

- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. isotope.com [isotope.com]

- 5. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 壬烷-d20 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. This compound | CAS 121578-11-8 | LGC Standards [lgcstandards.com]

- 10. Video: Internal Standards for Quantitative Analysis [jove.com]

- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 12. Internal standard - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nonane [webbook.nist.gov]

- 17. carlroth.com [carlroth.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. cdn.chemservice.com [cdn.chemservice.com]

- 20. researchgate.net [researchgate.net]

- 21. cdnisotopes.com [cdnisotopes.com]

- 22. benchchem.com [benchchem.com]

- 23. nbinno.com [nbinno.com]

- 24. N-NONANE(111-84-2) 1H NMR spectrum [chemicalbook.com]

- 25. apps.dtic.mil [apps.dtic.mil]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 28. uab.edu [uab.edu]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Isotopic Purity of n-Nonane-d20 Standards

Introduction: The Unseen Importance of Isotopic Purity

In the precise world of pharmaceutical research and drug development, the tools used must be of the highest caliber. Among these are stable isotope-labeled (SIL) compounds, which serve as indispensable internal standards for quantitative bioanalysis by mass spectrometry.[1][2] this compound (perdeuterated nonane) is one such standard, valued for its chemical inertness and distinct mass shift from its unlabeled counterpart. However, its utility is directly proportional to its isotopic purity —a metric that defines the extent to which all 20 hydrogen atoms have been replaced by deuterium.

This guide provides a comprehensive technical overview of the methodologies and rationale behind the characterization of this compound's isotopic purity. We will move beyond simple specification sheets to explore the causality behind analytical choices, the interpretation of complex data, and the establishment of self-validating protocols that ensure the trustworthiness of quantitative results. For researchers in drug metabolism, pharmacokinetics (DMPK), and related fields, a deep understanding of the purity of their internal standards is not merely academic; it is foundational to data integrity and regulatory compliance.[3][4]

Section 1: Defining Isotopic Purity and Its Significance

Isotopic purity refers to the percentage of a compound's molecules that are enriched with a specific isotope to the intended level.[3] For this compound, the target is the complete substitution of protium (¹H) with deuterium (²H). However, chemical synthesis is never perfect. The final product is inevitably a mixture of isotopologues —molecules that are chemically identical but differ in their isotopic composition (e.g., d20, d19, d18, etc.).[5]

The critical importance of high isotopic purity (>95%, and often >98%) stems from its role as an internal standard in quantitative mass spectrometry.[3] The standard is added at a known concentration to a biological sample (like plasma or urine) to correct for analyte loss during sample preparation and for variations in instrument response (e.g., ion suppression).[1] If the deuterated standard contains a significant fraction of less-deuterated isotopologues, it can create analytical interference, leading to inaccurate measurements of the drug or metabolite under investigation.[3]

| Property | n-Nonane (Unlabeled) | This compound |

| Formula | CH₃(CH₂)₇CH₃[6] | CD₃(CD₂)₇CD₃[7][8] |

| Molecular Weight | 128.26 g/mol [6][9] | 148.38 g/mol [7][8] |

| Boiling Point | 151 °C | ~151 °C |

| Density | ~0.718 g/mL | ~0.831 g/mL |

| CAS Number | 111-84-2[6][9] | 121578-11-8[7][8] |

| Table 1: Comparative physical properties of n-Nonane and this compound. |

Section 2: Core Analytical Techniques for Purity Assessment

A robust assessment of isotopic purity relies on orthogonal analytical techniques that corroborate each other. The two pillars of this validation are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for determining isotopic enrichment and distribution.[10] The gas chromatograph separates the volatile this compound from any chemical impurities, while the mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z), providing a detailed profile of the isotopologue distribution.

Causality in Experimental Choices:

-

GC Separation: The choice of a non-polar capillary column (e.g., DB-1MS or similar) is deliberate. Since "like separates like," a non-polar stationary phase provides excellent peak shape and resolution for the non-polar n-alkane.[10][11] Interestingly, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to weaker van der Waals interactions with the stationary phase.[12]

-

Ionization: Electron Ionization (EI) is the standard method for alkanes. The high energy (typically 70 eV) bombardment creates a cascade of fragment ions, producing a characteristic "fingerprint" spectrum.[13] This fragmentation is essential for confirming the identity of the compound.

Interpreting the Mass Spectrum:

The mass spectrum of unlabeled n-nonane is characterized by a series of CₙH₂ₙ₊₁⁺ fragment ions, with the molecular ion (M⁺) at m/z 128 being very weak or absent.[9][14][15] For this compound, we expect to see:

-

The Molecular Ion Region: A cluster of peaks centered around the target molecular ion (M⁺) at m/z 148. The peak at m/z 148 represents the fully deuterated C₉D₂₀⁺. The adjacent lower-mass peaks at m/z 147, 146, etc., represent the d19 and d18 isotopologues, respectively. The relative intensities of these peaks are used to calculate the isotopic distribution.

-

Characteristic Fragments: The fragmentation pattern will be shifted by the mass of the incorporated deuterium. For example, the prominent C₄ and C₅ fragments in unlabeled nonane (e.g., m/z 57, 71) will appear at higher m/z values in the d20 spectrum.

| Ion Species | Unlabeled n-Nonane (Expected m/z) | This compound (Expected m/z) | Description |

| [M]⁺ | 128 | 148 | Molecular Ion |

| [M-CD₃]⁺ | 113 (as [M-CH₃]⁺) | 130 | Loss of a terminal methyl group |

| [C₅D₁₁]⁺ | 71 (as [C₅H₁₁]⁺) | 82 | Pentyl fragment |

| [C₄D₉]⁺ | 57 (as [C₄H₉]⁺) | 66 | Butyl fragment |

| [C₃D₇]⁺ | 43 (as [C₃H₇]⁺) | 50 | Propyl fragment |

| Table 2: Comparison of expected primary ions in the mass spectra of unlabeled n-nonane and this compound. |

Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Dilute the this compound standard in a high-purity volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 100 µg/mL.

-

GC Instrument Setup:

-

Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, non-polar phase (e.g., DB-1MS).[11]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

-

MS Instrument Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-200.

-

-

Data Acquisition & Analysis:

-

Inject 1 µL of the prepared sample.

-

Acquire the total ion chromatogram (TIC) and mass spectrum across the eluting peak.

-

Integrate the peak areas for each isotopologue in the molecular ion cluster (e.g., m/z 140-150).

-

Calculate the isotopic purity using the formula:

-

% Isotopic Purity (d20) = [Area(d20) / Σ Areas(d0 to d20)] x 100

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides orthogonal, complementary information to MS.[16][17] It can confirm the positions of deuterium labels and quantify the overall level of deuteration by observing either the presence of deuterium nuclei (²H NMR) or the absence of proton nuclei (¹H NMR).[16][18]

¹H NMR: An Indirect Assessment via Absence

The most straightforward NMR experiment is ¹H NMR. In a fully deuterated this compound sample, the proton spectrum should be devoid of signals corresponding to the nonane structure. Any residual signals indicate incomplete deuteration.

-

Causality in Experimental Choices: The key to a quantitative ¹H NMR experiment is the inclusion of a known amount of a high-purity, non-deuterated internal standard. This allows for the calculation of the amount of residual protium in the this compound sample by comparing the integral of the residual proton signals to the integral of the known standard. The sample must be dissolved in a deuterated solvent (e.g., CDCl₃) to avoid overwhelming the spectrum with solvent protons.[19]

²H NMR: Direct Detection and Confirmation

²H (or Deuterium) NMR directly observes the deuterium nuclei.[20] While ¹H NMR confirms the absence of protons, ²H NMR confirms the presence of deuterium.[18]

-

Causality in Experimental Choices: The sample is prepared in a non-deuterated solvent to prevent the solvent signal from dominating the spectrum.[21] The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, so one would expect to see signals corresponding to the terminal -CD₃ groups and the internal -CD₂- chain.[21] The broadness of deuterium signals is a known characteristic due to its quadrupolar nucleus (spin I=1), but it provides unambiguous proof of deuteration.[20]

Protocol: NMR Analysis of this compound

-

Sample Preparation (¹H NMR):

-

Accurately weigh ~5 mg of the this compound standard and ~5 mg of a suitable internal standard (e.g., 1,3,5-trichlorobenzene) into an NMR tube.

-

Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

-

Sample Preparation (²H NMR):

-

Dissolve ~5-10 mg of the this compound standard in ~0.7 mL of a non-deuterated, high-purity solvent (e.g., Chloroform).

-

-

Instrument Setup & Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire a standard quantitative spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration.

-

For ²H NMR, use the appropriate deuterium probe or channel. Acquisition is typically faster due to the shorter relaxation times of deuterium.[21][22]

-

-

Data Analysis (¹H NMR):

-

Integrate the signal for the internal standard and any residual proton signals from the this compound.

-

Calculate the mole percent of residual protons and, from that, the atom % D.

-

-

Data Analysis (²H NMR):

-

Observe the spectrum for signals in the alkane region (~0.8-1.3 ppm). The presence of these signals confirms deuteration.

-

Section 3: The Self-Validating System: Synthesizing the Data

-

GC-MS provides the detailed isotopologue distribution , showing the relative abundance of d20, d19, d18, etc.

-

¹H NMR provides a highly accurate measure of the total deuterium incorporation (Atom % D).

The "Atom % D" calculated from the ¹H NMR experiment should be consistent with the weighted average of the isotopologue distribution from the GC-MS. For example, a commercially available this compound standard with an isotopic enrichment of 98 atom % D means that, on average, 98% of the hydrogen positions are occupied by deuterium.[8][23] This will be reflected in a GC-MS profile where the d20 isotopologue is the most abundant (base peak), but smaller amounts of d19 and d18 are also present. Discrepancies between the two techniques would signal a potential issue, such as an interfering impurity that is observable by one method but not the other, requiring further investigation.

Conclusion: Upholding Data Integrity

The characterization of the isotopic purity of this compound is a multi-faceted process that demands rigorous analytical chemistry and a deep understanding of the principles behind each technique. By employing a self-validating system of GC-MS and NMR spectroscopy, researchers can be confident in the quality of their internal standards. This confidence is paramount, as it directly translates to the accuracy and reliability of pharmacokinetic and metabolic data submitted for drug development and regulatory approval.[4][24] Ultimately, the meticulous validation of a simple molecule like this compound underpins the integrity of complex biological studies.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023). Analytical Methods (RSC Publishing).

- Isotopic Purity Using LC-MS. (n.d.).

- Mass spectrum of n-nonane. (n.d.).

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. (2023). RSC Publishing.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions.

- n-Nonane (D₂₀, 98%). (n.d.).

- Gas chromatography‐mass spectrometry (GC‐MS)

- Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. (n.d.). SYNMR.

- How Is Deuterium Used In NMR?. (2025). Chemistry For Everyone - YouTube.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- Evaluating the use of NMR for the determination of deuterium abundance in w

- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub.

- This compound. (n.d.). CDN Isotopes.

- Nonane-d20 D 98

- This compound. (n.d.). CDN Isotopes.

- Isotopic labeling of metabolites in drug discovery applic

- n-Nonane (unlabeled). (n.d.).

- Nonane. (n.d.). NIST WebBook.

- Mass spectra of nonanes. (n.d.).

- Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS)

- N-NONANE. (n.d.). Eurisotop.

- The Fragmentation of the Ions of Nonan-4-One: A Study by Triple Quadrupole Mass Spectrometry. (n.d.). DTIC.

- Comparison of 1H-NMR spectra between deuterium-labeled and -unlabeled ONE. (n.d.).

- This compound | CAS 121578-11-8. (n.d.). LGC Standards.

- Isotope-labeled Pharmaceutical Standards. (n.d.). Unknown Source.

- GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022). YouTube.

- mass spectra - fragmentation p

- Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2025).

- A Head-to-Head Battle: ¹H NMR vs.

- Isotopic Labeling Services. (n.d.).

- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic

- Question on MS/MS techniques. (2017).

- Deuterium NMR. (n.d.). Wikipedia.

- 1H NMR of Deuterated and Non-deuter

- Nonane-d20 D 98

- Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. (2016). University of Illinois.

- Detailed Hydrocarbon Analysis of Petroleum Naphthas through n-Nonane using ASTM D 5134. (2006). CliniChrom.

Sources

- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. metsol.com [metsol.com]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Nonane [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. synmr.in [synmr.in]

- 20. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 21. scs.illinois.edu [scs.illinois.edu]

- 22. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 23. cdnisotopes.com [cdnisotopes.com]

- 24. criver.com [criver.com]

The Synthesis and Manufacture of n-Nonane-d20: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the strategic incorporation of deuterium into molecules has emerged as a critical tool for enhancing pharmacokinetic profiles and exploring metabolic pathways. Among the deuterated compounds gaining prominence, n-Nonane-d20 (perdeuterated n-nonane) serves as an important building block, internal standard, and solvent in various applications. This technical guide provides a comprehensive overview of the synthesis, manufacturing, and characterization of this compound, designed for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Deuterated Alkanes

Deuterium (²H or D), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (¹H). This fundamental difference, known as the kinetic isotope effect (KIE), can significantly alter the metabolic fate of a drug molecule by slowing down metabolic processes that involve C-H bond cleavage. Perdeuterated n-nonane, with all 20 hydrogen atoms replaced by deuterium, offers a chemically inert, isotopically enriched building block for more complex deuterated molecules. Its use as an internal standard in mass spectrometry-based bioanalysis is also invaluable due to its chemical identity with n-nonane, but distinct mass.

Synthetic Strategies for this compound

The synthesis of perdeuterated alkanes like this compound primarily revolves around two robust methodologies: catalytic hydrogen-deuterium (H-D) exchange and synthesis from deuterated precursors via organometallic routes. The choice of method is often dictated by the desired isotopic purity, scale of production, and cost-effectiveness.

Catalytic Hydrogen-Deuterium (H-D) Exchange

Catalytic H-D exchange is a powerful technique for the deuteration of alkanes.[1] This method involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, typically heavy water (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst.

Mechanism and Rationale: The reaction proceeds through the activation of C-H bonds by the metal catalyst. Heterogeneous catalysts, such as platinum, rhodium, or iridium supported on carbon (e.g., Pt/C, Rh/C), are commonly employed.[2] The alkane adsorbs onto the catalyst surface, where the C-H bonds are weakened, facilitating exchange with deuterium species also present on the surface. The process is reversible, and driving the reaction to completion to achieve high isotopic enrichment often requires elevated temperatures, pressures, and a large excess of the deuterium source.

Experimental Protocol: Catalytic H-D Exchange for this compound

Objective: To achieve >98% isotopic enrichment of n-nonane through heterogeneous catalytic exchange with heavy water.

Materials:

-

n-Nonane (C₉H₂₀)

-

Heavy Water (D₂O, 99.8 atom % D)

-

10% Platinum on activated carbon (10% Pt/C) or 5% Rhodium on activated carbon (5% Rh/C)

-

High-pressure reactor (e.g., Parr reactor) with a stirrer and temperature control

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane (or other suitable organic solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-proof.

-

Charging the Reactor:

-

To the reactor vessel, add n-nonane (1 part by weight).

-

Add the catalyst (e.g., 10% Pt/C, 10-20% by weight relative to n-nonane).

-

Add a significant excess of heavy water (D₂O) (e.g., 10-20 parts by weight).

-

-

Inerting: Seal the reactor and purge with an inert gas (Argon or Nitrogen) several times to remove air.

-

Reaction Conditions:

-

Heat the reactor to 150-200 °C. The optimal temperature may require empirical determination.

-

Stir the mixture vigorously to ensure good contact between the immiscible phases and the catalyst.

-

Maintain the reaction for 24-72 hours. The reaction time will influence the degree of deuteration.

-

-

Work-up and Purification:

-

Cool the reactor to room temperature and carefully vent any residual pressure.

-

Open the reactor and transfer the contents to a separatory funnel.

-

Add hexane to extract the deuterated n-nonane.

-

Separate the organic layer from the aqueous (D₂O) layer. The D₂O can be recovered and purified for reuse.

-

Wash the organic layer with a small amount of water to remove any residual D₂O and catalyst fines.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the hexane solvent by distillation or rotary evaporation.

-

For very high purity, fractional distillation of the resulting this compound is recommended to separate it from any partially deuterated species or other impurities.

-

Causality Behind Choices:

-

Catalyst: Platinum and rhodium are chosen for their high activity in C-H bond activation of alkanes.

-

Excess D₂O: A large excess of the deuterium source is crucial to drive the equilibrium towards the fully deuterated product.

-

Temperature and Pressure: Elevated temperatures and the resulting autogenous pressure are necessary to overcome the high activation energy of C-H bond cleavage in alkanes.

-

Purification: Fractional distillation is effective for separating this compound from any remaining n-nonane or partially deuterated isotopologues due to slight differences in their boiling points.

Synthesis via Grignard Reagents

An alternative to direct exchange is a constructive synthesis approach using deuterated building blocks. For this compound, this can be achieved through the reaction of a suitable haloalkane with a deuterated Grignard reagent, or more practically, by quenching a nonyl Grignard reagent with a deuterium source.

Mechanism and Rationale: A Grignard reagent (R-MgX) is a potent nucleophile and a strong base. When reacted with a source of deuterium, such as heavy water (D₂O), the Grignard reagent is protonated (or in this case, deuterated) to form the corresponding alkane. To synthesize perdeuterated n-nonane, one would ideally start with a perdeuterated haloalkane. However, a more common approach for terminal deuteration involves the reaction of a standard haloalkane to form a Grignard reagent, which is then quenched with D₂O. For full deuteration, a multi-step synthesis starting from smaller deuterated precursors would be necessary. A more direct, albeit potentially lower-yielding approach for perdeuteration involves the reduction of a perhalogenated nonane with a deuteride source.

A more practical synthetic route starting from a commercially available deuterated precursor is the reduction of deuterated nonanoic acid.

Experimental Protocol: Synthesis from Deuterated Nonanoic Acid

Objective: To synthesize this compound from commercially available Nonanoic-d17 acid.

Materials:

-

Nonanoic-d17 acid (CD₃(CD₂)₇COOH)

-

Lithium aluminum deuteride (LiAlD₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deuterated water (D₂O) for quenching

-

Dilute deuterated acid (e.g., DCl in D₂O) for workup

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon), suspend lithium aluminum deuteride in anhydrous THF.

-

Addition of Deuterated Acid: Dissolve Nonanoic-d17 acid in anhydrous THF and add it dropwise to the LiAlD₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction of the carboxylic acid to the alcohol (Nonan-1-ol-d19).

-

Conversion to Halide: The resulting deuterated alcohol is then converted to a deuterated haloalkane (e.g., 1-bromononane-d19) using a standard halogenating agent (e.g., PBr₃).

-

Grignard Formation: The 1-bromononane-d19 is then reacted with magnesium turnings in anhydrous ether to form the Grignard reagent, nonyl-d19-magnesium bromide.

-

Deuteration and Work-up: The Grignard reagent is then carefully quenched with D₂O to yield this compound. The reaction is then worked up by adding a dilute solution of DCl in D₂O.

-

Purification: The product is extracted with hexane, the organic layer is washed, dried, and the solvent is removed. Final purification is achieved by fractional distillation.

Causality Behind Choices:

-

LiAlD₄: A powerful reducing agent capable of reducing carboxylic acids to alcohols, and it provides an additional source of deuterium.

-

Step-wise approach: This multi-step synthesis allows for controlled deuteration at specific positions, leading to a high degree of isotopic enrichment in the final product.

Industrial Manufacturing and Quality Control

The transition from laboratory-scale synthesis to industrial manufacturing of this compound requires careful consideration of scalability, safety, cost, and quality control.

Manufacturing Process

For large-scale production, catalytic H-D exchange in a batch or continuous flow reactor is often the more economically viable method due to the relatively low cost of D₂O and the reusability of the catalyst.

Process Flow Diagram for Industrial Scale H-D Exchange:

Caption: Industrial manufacturing workflow for this compound.

Quality Control and Analytical Characterization

Ensuring the isotopic and chemical purity of this compound is paramount, especially for its use in pharmaceutical applications.[1][3] A comprehensive quality control regimen involves a suite of analytical techniques.

Key Quality Parameters:

| Parameter | Method | Acceptance Criteria |

| Isotopic Purity | Nuclear Magnetic Resonance (¹H NMR, ²H NMR) | >98 atom % D |

| Chemical Purity | Gas Chromatography (GC-FID, GC-MS) | >99% |

| Identity Confirmation | Mass Spectrometry (MS) | Molecular ion peak corresponding to C₉D₂₀ |

| Water Content | Karl Fischer Titration | <0.05% |

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the degree of deuteration by quantifying the residual proton signals. The absence or significant reduction of signals in the regions corresponding to the methyl and methylene protons of n-nonane confirms high deuteration.

-

²H NMR: Directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment.

-

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound, which should correspond to that of perdeuterated n-nonane (148.38 g/mol ).

-

The isotopic distribution of the molecular ion cluster can be used to calculate the average number of deuterium atoms per molecule and assess the isotopic enrichment.

-

-

Gas Chromatography (GC):

-

Used to determine the chemical purity of the this compound, separating it from any non-deuterated starting material, partially deuterated intermediates, or other organic impurities.

-

Self-Validating System: The combination of these analytical techniques provides a self-validating system. For instance, the isotopic purity determined by ¹H NMR should be in agreement with the mass shift and isotopic distribution observed in MS. The chemical purity from GC ensures that the NMR and MS data are not convoluted by the presence of other compounds.

Applications in Research and Drug Development

This compound finds utility in several key areas:

-

Internal Standard: In quantitative bioanalysis using LC-MS or GC-MS, this compound can be used as an internal standard for the quantification of n-nonane or related long-chain alkanes in biological matrices.

-

Solvent in NMR Spectroscopy: Its use as a solvent in NMR can be advantageous in specific applications where protonated solvents would interfere with the analysis.

-

Precursor for Complex Deuterated Molecules: As a fully deuterated building block, it can be functionalized to synthesize more complex deuterated molecules for metabolic studies.

-

Neutron Scattering: Perdeuterated materials are crucial in neutron scattering experiments to study the structure and dynamics of materials.

Conclusion

The synthesis and manufacturing of this compound is a technically demanding process that requires careful control over reaction conditions and rigorous analytical characterization to ensure high isotopic and chemical purity. The choice between catalytic H-D exchange and synthetic routes depends on the specific requirements of the application. As the field of deuterated drugs continues to expand, the demand for high-quality deuterated building blocks like this compound will undoubtedly grow, making robust and well-documented manufacturing processes increasingly important.

References

-

Isotope Science. Quality Control Essentials for Deuterated Drug APIs. [Link]

- Google Patents.

- Google Patents.

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

- Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alkane Dehydrogenation and H/D Exchange by a Cationic Pincer-Ir(III) Hydride: Cooperative C–H Addition and β‑H Elimination Modes Induce Anomalous Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkane Dehydrogenation and H/D Exchange by a Cationic Pincer-Ir(III) Hydride: A Novel Mechanism of C-H Addition and 𝛽-H Elimination Leads to Unprecedented Selectivity | NSF Public Access Repository [par.nsf.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of n-Nonane-d20